molecular formula C12H12N2O3 B1408930 (4-Benzyloxypyrazol-1-yl)-acetic acid CAS No. 1891336-99-4

(4-Benzyloxypyrazol-1-yl)-acetic acid

Cat. No.: B1408930
CAS No.: 1891336-99-4
M. Wt: 232.23 g/mol
InChI Key: NRCSGWINFUMFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzyloxypyrazol-1-yl)-acetic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Disease Models

  • Application in Ulcerative Colitis : A study by Jilani, Shomaf, & Alzoubi (2013) synthesized an analogue of (4-Benzyloxypyrazol-1-yl)-acetic acid, evaluating its effectiveness for inflammatory bowel diseases, particularly ulcerative colitis. This research indicates its potential as a new treatment option for such conditions.

Analgesic and Anti-inflammatory Activities

  • Pain Relief and Inflammation Reduction : Kenchappa & Bodke (2020) synthesized derivatives involving this compound and tested them for analgesic and anti-inflammatory properties. These derivatives exhibited significant protection against pain and inflammation, suggesting potential therapeutic applications (Kenchappa & Bodke, 2020).

Potential in Drug Synthesis

  • Role in Novel Drug Formulations : Research by Ghandi, Zarezadeh, & Taheri (2010) focused on synthesizing novel compounds using a bifunctional formyl-acid related to this compound, leading to the development of new pharmacological agents (Ghandi, Zarezadeh, & Taheri, 2010).

Heparanase Inhibition and Anti-angiogenic Properties

  • Cancer Treatment Potential : A study by Courtney et al. (2005) identified benzoxazol-5-yl acetic acid derivatives, related to this compound, as inhibitors of heparanase. These compounds also showed anti-angiogenic properties, indicating potential for use in cancer treatment (Courtney et al., 2005).

Aldose Reductase Inhibition and Potential in Treating Visual Impairment

  • Treatment for Visual Impairment : La Motta et al. (2008) discovered that certain acetic acid derivatives, closely related to this compound, inhibit aldose reductase and could be effective in treating conditions like cataract (La Motta et al., 2008).

Corrosion Inhibition in Industrial Applications

  • Industrial Corrosion Inhibition : Lgaz et al. (2018) demonstrated the effectiveness of pyrazoline derivatives, which include this compound structures, as corrosion inhibitors for mild steel in acidic environments. This highlights its potential industrial applications (Lgaz et al., 2018).

Germination Inhibition for Agricultural Research

  • Agricultural Research Applications : Oh et al. (2002) isolated a compound from Erigeron annuus related to this compound, demonstrating germination inhibitory effects, indicating its relevance in agricultural research (Oh et al., 2002).

Properties

IUPAC Name

2-(4-phenylmethoxypyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(16)8-14-7-11(6-13-14)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCSGWINFUMFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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